1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
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Overview
Description
1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopenta[c]quinoline core with multiple substituents, including chloro, nitrophenyl, and phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[c]quinoline core, followed by the introduction of chloro, nitrophenyl, and phenyl substituents through various chemical reactions. Common reagents used in these reactions include chlorinating agents, nitrophenyl sulfides, and phenylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives.
Scientific Research Applications
1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,6,8-trichloro-4-(4-fluorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline
- 1,6,8-trichloro-4-(3-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline
Uniqueness
1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE stands out due to its specific combination of substituents, which confer unique chemical and biological properties
Properties
Molecular Formula |
C24H19Cl3N2O2S |
---|---|
Molecular Weight |
505.8g/mol |
IUPAC Name |
1,6,8-trichloro-2-(2-nitrophenyl)sulfanyl-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C24H19Cl3N2O2S/c25-14-10-15-21-16(23(13-6-2-1-3-7-13)28-24(15)17(26)11-14)12-20(22(21)27)32-19-9-5-4-8-18(19)29(30)31/h1-11,16,20-23,28H,12H2 |
InChI Key |
LGHJZYDFGCMCGW-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C(=CC(=C4)Cl)Cl)NC2C5=CC=CC=C5 |
Canonical SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C(=CC(=C4)Cl)Cl)NC2C5=CC=CC=C5 |
Origin of Product |
United States |
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